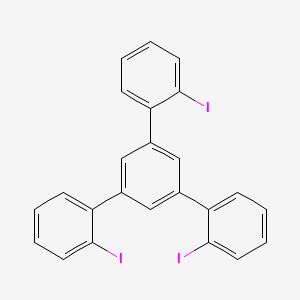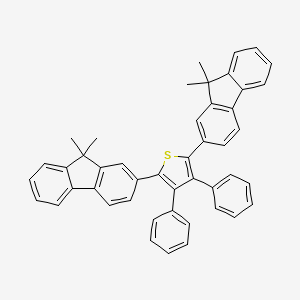
2,5-Bis(9,9-dimethyl-9H-fluoren-2-YL)-3,4-diphenylthiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis(9,9-dimethyl-9H-fluoren-2-YL)-3,4-diphenylthiophene is an organic compound that belongs to the class of thiophenes This compound is characterized by its unique structure, which includes two 9,9-dimethyl-9H-fluoren-2-yl groups and a 3,4-diphenylthiophene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(9,9-dimethyl-9H-fluoren-2-YL)-3,4-diphenylthiophene typically involves the following steps:
Formation of 9,9-dimethyl-9H-fluoren-2-yl groups: This step involves the synthesis of 9,9-dimethyl-9H-fluorene, which is then functionalized to form the 2-yl derivative.
Coupling with 3,4-diphenylthiophene: The 9,9-dimethyl-9H-fluoren-2-yl groups are then coupled with 3,4-diphenylthiophene using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in the industrial synthesis include palladium catalysts, boronic acids, and appropriate solvents.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Bis(9,9-dimethyl-9H-fluoren-2-YL)-3,4-diphenylthiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2,5-Bis(9,9-dimethyl-9H-fluoren-2-YL)-3,4-diphenylthiophene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 2,5-Bis(9,9-dimethyl-9H-fluoren-2-YL)-3,4-diphenylthiophene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes, receptors, and other biomolecules, leading to its observed effects. The exact pathways and targets depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
9,9-Dimethyl-9H-fluorene: A precursor in the synthesis of the target compound.
3,4-Diphenylthiophene: The core structure of the target compound.
Other substituted thiophenes: Compounds with similar thiophene cores but different substituents.
Uniqueness
2,5-Bis(9,9-dimethyl-9H-fluoren-2-YL)-3,4-diphenylthiophene is unique due to its combination of 9,9-dimethyl-9H-fluoren-2-yl groups and a 3,4-diphenylthiophene core. This unique structure imparts specific chemical and physical properties, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
848684-57-1 |
|---|---|
Formule moléculaire |
C46H36S |
Poids moléculaire |
620.8 g/mol |
Nom IUPAC |
2,5-bis(9,9-dimethylfluoren-2-yl)-3,4-diphenylthiophene |
InChI |
InChI=1S/C46H36S/c1-45(2)37-21-13-11-19-33(37)35-25-23-31(27-39(35)45)43-41(29-15-7-5-8-16-29)42(30-17-9-6-10-18-30)44(47-43)32-24-26-36-34-20-12-14-22-38(34)46(3,4)40(36)28-32/h5-28H,1-4H3 |
Clé InChI |
RAXKYXFEKYTRFZ-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=C(C(=C(S4)C5=CC6=C(C=C5)C7=CC=CC=C7C6(C)C)C8=CC=CC=C8)C9=CC=CC=C9)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![S-[2,5-Bis(hydroxymethyl)phenyl]-L-cysteine](/img/structure/B14194041.png)
![2-[2-(2-Methoxyethoxy)ethoxy]ethane-1-sulfonic acid](/img/structure/B14194042.png)
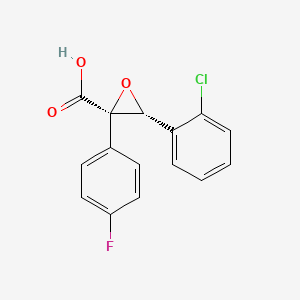
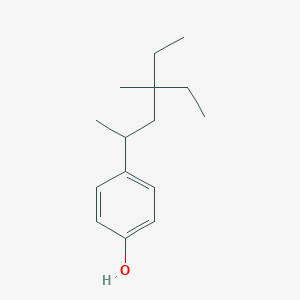
![2,2'-[1,4-Phenylenebis(oxy)]bis[N-(4-methoxyphenyl)acetamide]](/img/structure/B14194055.png)
![4,4-Dimethyl-5-[(1H-pyrrol-2-yl)methyl]pyrrolidin-2-one](/img/structure/B14194072.png)
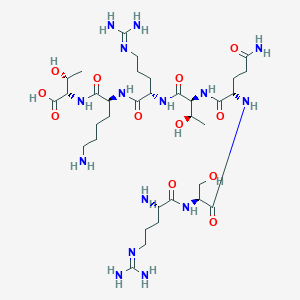
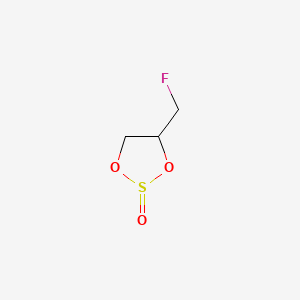
![3-(Prop-2-en-1-yl)-5-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B14194100.png)
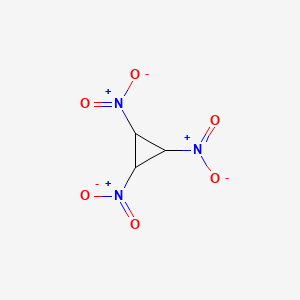
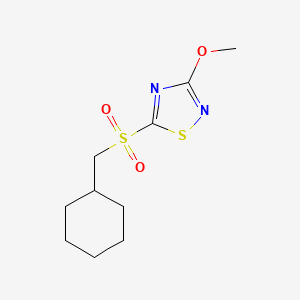
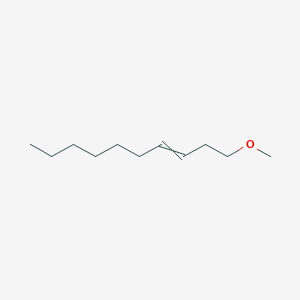
![3-[4-(2-Amino-2-oxoethoxy)-3-ethoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B14194146.png)
